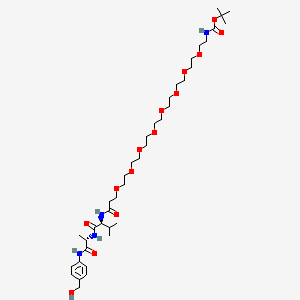
BocNH-PEG8-acid-NH-Val-Ala-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BocNH-PEG8-acid-NH-Val-Ala-PAB is a small molecule linker often used in the field of bioconjugation and drug delivery. This compound is composed of several functional groups, including a Boc (tert-butyloxycarbonyl) group, a PEG (polyethylene glycol) chain, an acid group, a Val-Ala dipeptide, and a PAB (p-aminobenzoic acid) moiety . The combination of these functional groups makes it a versatile tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG8-acid-NH-Val-Ala-PAB involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amine group using the Boc group. This is followed by the attachment of the PEG chain, which serves as a spacer. The Val-Ala dipeptide is then introduced, and finally, the PAB moiety is attached. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated systems to increase efficiency and reduce the risk of human error .
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG8-acid-NH-Val-Ala-PAB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized PEG derivatives, while reduction could yield reduced forms of the compound.
Scientific Research Applications
BocNH-PEG8-acid-NH-Val-Ala-PAB has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules.
Medicine: In drug delivery, this compound is used to create targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of BocNH-PEG8-acid-NH-Val-Ala-PAB involves its ability to act as a linker, connecting different molecules or functional groups. The PEG chain provides flexibility and solubility, while the Val-Ala dipeptide and PAB moiety offer specific binding sites. This allows the compound to facilitate targeted delivery and controlled release of drugs or other active agents. The molecular targets and pathways involved depend on the specific application and the molecules being linked .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Ala-PAB-OH: This compound is similar in structure but lacks the PEG chain, making it less versatile in certain applications.
Mal-amide-PEG8-Val-Ala-PAB-PNP: This compound includes a maleimide group, which provides additional reactivity for bioconjugation.
Uniqueness
BocNH-PEG8-acid-NH-Val-Ala-PAB stands out due to its combination of functional groups, which provide a balance of flexibility, solubility, and specific binding capabilities. The presence of the PEG chain enhances its solubility and reduces immunogenicity, making it particularly useful in biomedical applications .
Properties
Molecular Formula |
C39H68N4O14 |
|---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H68N4O14/c1-30(2)35(37(47)41-31(3)36(46)42-33-9-7-32(29-44)8-10-33)43-34(45)11-13-49-15-17-51-19-21-53-23-25-55-27-28-56-26-24-54-22-20-52-18-16-50-14-12-40-38(48)57-39(4,5)6/h7-10,30-31,35,44H,11-29H2,1-6H3,(H,40,48)(H,41,47)(H,42,46)(H,43,45)/t31-,35-/m0/s1 |
InChI Key |
JSPCZCPVHUJOHA-ZJJOJAIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















